N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3,4-dimethylphenyl)-N6-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, substituted with a 3,4-dimethylphenyl group at the N4 position and a tetrahydrofuran-2-ylmethyl group at the N6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced to form different reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Reduced pyrazolo[3,4-d]pyrimidines.
Substitution Products: Various substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: It might find use in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Tetrahydrofuran derivatives: Compounds containing tetrahydrofuran rings with different substituents.
Uniqueness: This compound is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(oxolan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-11-5-6-13(8-12(11)2)21-16-15-10-20-24-17(15)23-18(22-16)19-9-14-4-3-7-25-14/h5-6,8,10,14H,3-4,7,9H2,1-2H3,(H3,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGSKBLAOOEZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4CCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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